molecular formula C36H54O8 B1235171 Synaptolepis factor K1 CAS No. 66268-94-8

Synaptolepis factor K1

Cat. No.: B1235171
CAS No.: 66268-94-8
M. Wt: 614.8 g/mol
InChI Key: WMCDWPXXDIUVBI-VUJIPGEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synaptolepis factor K1 is a diterpenoid.

Scientific Research Applications

Neurotrophic Effects of Synaptolepis Factor K7

Synaptic Protein Regulation and Neural Plasticity

Research into synaptic proteins like synaptojanin and synapsin reveals their pivotal roles in synaptic transmission and neural plasticity. Synaptojanin 1, concentrated in presynaptic nerve terminals, is crucial for synaptic vesicle recycling and actin function, influencing synaptic dynamics and efficiency. Synapsins, associated with synaptic vesicles, are involved in neurotransmitter release and synaptic plasticity, affecting various steps of synaptic vesicle trafficking. Mutations in SYN1 lead to an epileptic phenotype, underscoring the importance of these proteins in maintaining neural network stability and function. Studies on synapsin I-deficient mice and synaptojanin mutations provide insights into the mechanisms underlying synaptic transmission and potential implications for neurological disorders (Mian Cao et al., 2017; P. Baldelli et al., 2007).

Properties

CAS No.

66268-94-8

Molecular Formula

C36H54O8

Molecular Weight

614.8 g/mol

IUPAC Name

(1R,4Z,19R,20S,22S,23S,24R,26S,27S,28R,29R,31R,32R)-22,23-dihydroxy-24-(hydroxymethyl)-20,31-dimethyl-29-prop-1-en-2-yl-2,25,33,34-tetraoxaheptacyclo[17.12.1.13,28.13,29.01,27.022,32.024,26]tetratriacont-4-en-21-one

InChI

InChI=1S/C36H54O8/c1-22(2)32-20-23(3)36-26-29(32)42-34(43-32,44-36)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-25-24(4)28(38)35(40,27(25)36)31(39)33(21-37)30(26)41-33/h17,19,23-27,29-31,37,39-40H,1,5-16,18,20-21H2,2-4H3/b19-17-/t23-,24+,25+,26-,27-,29-,30+,31-,32-,33+,34?,35-,36-/m1/s1

InChI Key

WMCDWPXXDIUVBI-VUJIPGEVSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@@]15[C@@H]6[C@@H](CCCCCCCCCCCCC/C=C\C(O3)(O2)O5)[C@@H](C(=O)[C@]6([C@@H]([C@@]7([C@H]4O7)CO)O)O)C)C(=C)C

SMILES

CC1CC2(C3C4C15C6C(CCCCCCCCCCCCCC=CC(O3)(O2)O5)C(C(=O)C6(C(C7(C4O7)CO)O)O)C)C(=C)C

Canonical SMILES

CC1CC2(C3C4C15C6C(CCCCCCCCCCCCCC=CC(O3)(O2)O5)C(C(=O)C6(C(C7(C4O7)CO)O)O)C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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